(4-(2-Fluoroethoxy)phenyl)methanol

概要

説明

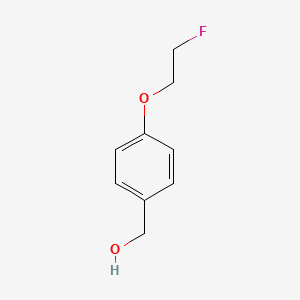

(4-(2-Fluoroethoxy)phenyl)methanol: is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol It is characterized by the presence of a fluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Fluoroethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-fluoroethanol in the presence of a suitable base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

化学反応の分析

Types of Reactions:

Oxidation: (4-(2-Fluoroethoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .

Reduction: The compound can be reduced to form various derivatives, such as , using reducing agents like .

Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as and are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed:

Oxidation: 4-(2-Fluoroethoxy)benzaldehyde, 4-(2-Fluoroethoxy)benzoic acid.

Reduction: 4-(2-Fluoroethoxy)phenylmethane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

科学的研究の応用

Chemistry: (4-(2-Fluoroethoxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluoroethoxy group can enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and coatings .

作用機序

The mechanism of action of (4-(2-Fluoroethoxy)phenyl)methanol is primarily related to its ability to interact with various molecular targets. The fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. In medicinal chemistry, these interactions can affect the compound’s pharmacokinetics and pharmacodynamics .

類似化合物との比較

- (4-(2-Methoxyethoxy)phenyl)methanol

- (4-(2-Chloroethoxy)phenyl)methanol

- (4-(2-Bromoethoxy)phenyl)methanol

Comparison: Compared to its analogs, (4-(2-Fluoroethoxy)phenyl)methanol is unique due to the presence of the fluorine atom in the ethoxy group. This fluorine atom can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation and potentially enhancing its biological activity .

生物活性

(4-(2-Fluoroethoxy)phenyl)methanol is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula : C9H11F O2

- Molecular Weight : 172.19 g/mol

- CAS Number : 93613-03-7

The presence of the fluoroethoxy group enhances the compound's bioavailability and metabolic stability, making it a valuable candidate for pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluoroethoxy group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and specificity to target proteins or receptors.

Key Interactions:

- Hydrogen Bonding : Enhances binding to target enzymes or receptors.

- Hydrophobic Interactions : Improves membrane permeability and cellular uptake.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, chalcones containing a 2-fluoroethoxy group have shown enhanced inhibitory effects against various pathogens .

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated that this compound could inhibit cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis .

Table 1: Biological Activity Overview

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Significant | |

| Enzyme Inhibition | High |

Case Studies

- Antimicrobial Study :

- Cancer Cell Proliferation :

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| (4-(2-Methoxyethoxy)phenyl)methanol | Moderate Anticancer | |

| (4-(2-Chloroethoxy)phenyl)methanol | Low Antimicrobial | |

| (4-(2-Bromoethoxy)phenyl)methanol | High Anticancer |

特性

IUPAC Name |

[4-(2-fluoroethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZQAFXCQPFIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。